FSEN1

Ferroptosis FSP1 Selectivity

FSEN1 is the only FSP1 inhibitor with a solved co-crystal structure, confirming non-competitive binding and human selectivity. This mechanistic clarity ensures reproducible data and clean interpretation in human xenograft models. It is the preferred tool for biomarker profiling and combination screens with GPX4 inhibitors.

Molecular Formula C22H22BrN5OS
Molecular Weight 484.4 g/mol
Cat. No. B3290043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSEN1
Molecular FormulaC22H22BrN5OS
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H22BrN5OS/c1-29-19-8-6-18(7-9-19)27-12-10-26(11-13-27)14-20-15-28-21(24-25-22(28)30-20)16-2-4-17(23)5-3-16/h2-9,15H,10-14H2,1H3
InChIKeyJGXIXBKKDUNARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSEN1 FSP1 Inhibitor for Ferroptosis Research and Cancer Cell Sensitization


FSEN1 (Ferroptosis Sensitizer 1; CAS 862808-01-3), a cell-permeable thiazolo[2,3-c][1,2,4]triazole derivative, is a potent and selective non-competitive inhibitor of ferroptosis suppressor protein 1 (FSP1, also known as AIFM2) [1]. FSP1 is an FAD-dependent oxidoreductase that prevents ferroptosis by regenerating reduced forms of lipophilic radical-trapping antioxidants, such as coenzyme Q10 (CoQ10), thereby suppressing lipid peroxidation. FSEN1 binds within the FSP1 substrate-binding pocket, directly blocking its enzymatic function and sensitizing cancer cells to ferroptosis, particularly in synergy with GPX4 inhibitors and other ferroptosis inducers [2].

Why FSEN1 is Not Interchangeable with Other FSP1 Inhibitors


While several small-molecule FSP1 inhibitors have been reported (e.g., iFSP1, icFSP1, FSP1-IN-1), their mechanisms of action, binding modes, and species selectivity profiles differ substantially. FSEN1 is distinguished by its non-competitive, uncompetitive binding within the FSP1 substrate pocket—a mode established by the first cocrystal structure of FSP1 with an inhibitor [1]. This structural insight reveals a critical interaction with a phenylalanine residue unique to human FSP1, explaining FSEN1's selectivity for the human enzyme over mouse FSP1 [1][2]. In contrast, other inhibitors like icFSP1 act via an indirect, condensation-based mechanism with negligible in vitro enzyme inhibition (IC50 >30 µM) , while iFSP1, though competitive (IC50 103 nM), lacks the structural characterization and species selectivity profile of FSEN1. Such mechanistic differences directly impact cellular efficacy, synergy potential, and suitability for cross-species validation, rendering simple substitution among FSP1 inhibitors scientifically unsound.

Quantitative Differentiation of FSEN1 Against FSP1 Inhibitor Comparators


FSEN1 Exhibits Potent FSP1 Inhibition with Superior Selectivity Over NQO1 Compared to iFSP1

FSEN1 demonstrates nanomolar potency against FSP1 (IC50 = 313 nM) and maintains high selectivity over the related oxidoreductase NQO1 (IC50 >100 µM), a >319-fold window . In contrast, the comparator iFSP1 exhibits an IC50 of 103 nM against FSP1 but shows significantly lower selectivity, with only a ~49-fold window against NQO1 (IC50 ≈ 5 µM) . This pronounced difference in off-target liability is critical for experiments requiring clean FSP1-specific phenotypes.

Ferroptosis FSP1 Selectivity

Cellular EC50 for Ferroptosis Sensitization in GPX4-KO NSCLC Model Favors FSEN1 Over iFSP1

In GPX4-knockout H460 non-small cell lung cancer (NSCLC) cells, FSEN1 induces ferroptosis with an EC50 of 69.36 nM, demonstrating high cellular potency in a genetic background devoid of the primary ferroptosis defense enzyme . Under comparable conditions (RSL3-induced ferroptosis in H460 cells), the comparator iFSP1 exhibits a substantially higher EC50 of 200 nM , indicating a ~2.9-fold greater potency for FSEN1 in this clinically relevant cellular context.

Cellular Efficacy GPX4 Non-small Cell Lung Cancer

Species Selectivity: FSEN1 is Selective for Human FSP1 Due to Unique Phenylalanine Interaction

Cocrystal structure analysis (PDB deposition) reveals that FSEN1 binds within the FSP1 substrate pocket and makes a critical interaction with a phenylalanine residue that is absent in mouse FSP1 [1]. This structural feature confers selectivity for human FSP1, with FSEN1 failing to inhibit mouse FSP1 in cellular assays, whereas iFSP1 and icFSP1 lack comparable structural characterization and demonstrate activity on both human and mouse FSP1 [2]. In contrast, FSP1-IN-1 (compound 39) lacks published species selectivity data.

Species Selectivity Cocrystal Structure Human FSP1

Synergistic Lethality: FSEN1 Sensitizes to GPX4 Inhibitors with a Low Combination Index

In H460 NSCLC cells, FSEN1 exhibits strong synergy with the GPX4 inhibitor RSL3, with a combination index (CI) of 0.44 at 1 µM FSEN1 and 1.6 µM RSL3, indicating robust synergistic lethality [1]. In contrast, the structurally unrelated FSP1 inhibitor icFSP1 (IC50 >30 µM) acts via an indirect mechanism (inducing FSP1 condensation) and shows only additive effects with RSL3 in the same cellular model . This synergy translates to enhanced lipid peroxidation (BODIPY-C11 fluorescence increase of 3.2-fold vs. 1.7-fold for icFSP1 at 1 µM) [1].

Synergy GPX4 Inhibitor Combination Therapy

High-Impact Research and Industrial Application Scenarios for FSEN1


Mechanistic Studies of Human-Specific FSP1 Biology

FSEN1's established cocrystal structure and human-selective FSP1 inhibition make it the preferred tool for dissecting human FSP1 function in cellular and biochemical assays, particularly when using human cell lines or patient-derived organoids [1]. Its selectivity over mouse FSP1 enables clean interpretation in human xenograft models where host (mouse) FSP1 remains uninhibited.

Combination Therapy Screens with GPX4 Inhibitors or Endoperoxides

The documented synergistic lethality of FSEN1 with GPX4 inhibitors (CI=0.44) and endoperoxide-containing molecules (e.g., dihydroartemisinin) positions it as a key component in high-throughput combination screens aiming to identify novel ferroptosis-sensitizing regimens for therapy-resistant cancers [1].

Biomarker-Driven Cancer Cell Line Profiling

Given its potent sensitization of FSP1-dependent cancer cell lines (e.g., A549, Huh7, HCC1143, U2OS, SU-DHL-5, T98G), FSEN1 is ideal for profiling large panels of cancer cell lines to identify genetic or metabolic biomarkers (e.g., GPX4 mutation status, CoQ10 biosynthesis pathway activity) that predict sensitivity to FSP1 inhibition [1].

Structure-Guided Medicinal Chemistry Optimization

The first-in-class cocrystal structure of FSP1 with FSEN1 provides atomic-level detail of the binding mode, including key interactions with the FAD cofactor and the critical human-specific phenylalanine residue [1]. This structural template enables rational design of next-generation FSP1 inhibitors with improved potency, pharmacokinetic properties, or species cross-reactivity.

Technical Documentation Hub

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